molecular formula C16H25N5 B15214509 2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane CAS No. 185223-32-9

2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane

Cat. No.: B15214509
CAS No.: 185223-32-9
M. Wt: 287.40 g/mol
InChI Key: DIYXJXVQUKPSKI-UHFFFAOYSA-N
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Description

2-((4-(Pyrimidin-2-yl)piperazin-1-yl)methyl)quinuclidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinuclidine core linked to a piperazine ring, which is further substituted with a pyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)methyl)quinuclidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(Pyrimidin-2-yl)piperazine. This can be achieved by reacting pyrimidine-2-amine with piperazine under controlled conditions.

    Quinuclidine Derivative Preparation: The next step involves the preparation of a quinuclidine derivative, which can be synthesized through various methods, including the reduction of quinuclidinone.

    Coupling Reaction: The final step is the coupling of the piperazine intermediate with the quinuclidine derivative. This is typically carried out using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Pyrimidin-2-yl)piperazin-1-yl)methyl)quinuclidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((4-(Pyrimidin-2-yl)piperazin-1-yl)methyl)quinuclidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)methyl)quinuclidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other receptors and enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(Pyrimidin-2-yl)piperazin-1-yl)methyl)quinuclidine is unique due to its quinuclidine core, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity and selectivity towards specific biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

185223-32-9

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C16H25N5/c1-4-17-16(18-5-1)21-10-8-19(9-11-21)13-15-12-14-2-6-20(15)7-3-14/h1,4-5,14-15H,2-3,6-13H2

InChI Key

DIYXJXVQUKPSKI-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1CC2CN3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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